molecular formula C16H13NOS B10843626 4-(5-(4-Aminophenyl)thiophen-2-yl)phenol

4-(5-(4-Aminophenyl)thiophen-2-yl)phenol

Cat. No.: B10843626
M. Wt: 267.3 g/mol
InChI Key: NTAJNMDKXYZMKZ-UHFFFAOYSA-N
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Description

4-(5-(4-aminophenyl)thiophen-2-yl)phenol is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-aminophenyl)thiophen-2-yl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . Another method involves the Paal–Knorr reaction, which is a condensation reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and purification methods plays a crucial role in the industrial synthesis of these compounds.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-aminophenyl)thiophen-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(5-(4-aminophenyl)thiophen-2-yl)phenol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(4-aminophenyl)thiophen-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(4-aminophenyl)thiophen-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and biologically active molecules.

Properties

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

4-[5-(4-aminophenyl)thiophen-2-yl]phenol

InChI

InChI=1S/C16H13NOS/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10,18H,17H2

InChI Key

NTAJNMDKXYZMKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)O)N

Origin of Product

United States

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